

Whitepaper: The Discovery and Characterization of 2-Ketodoxapram, an Active Metabolite of Doxapram

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Compound of Interest

Compound Name: 2-Ketodoxapram-d5

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Audience: Researchers, scientists, and drug development professionals.

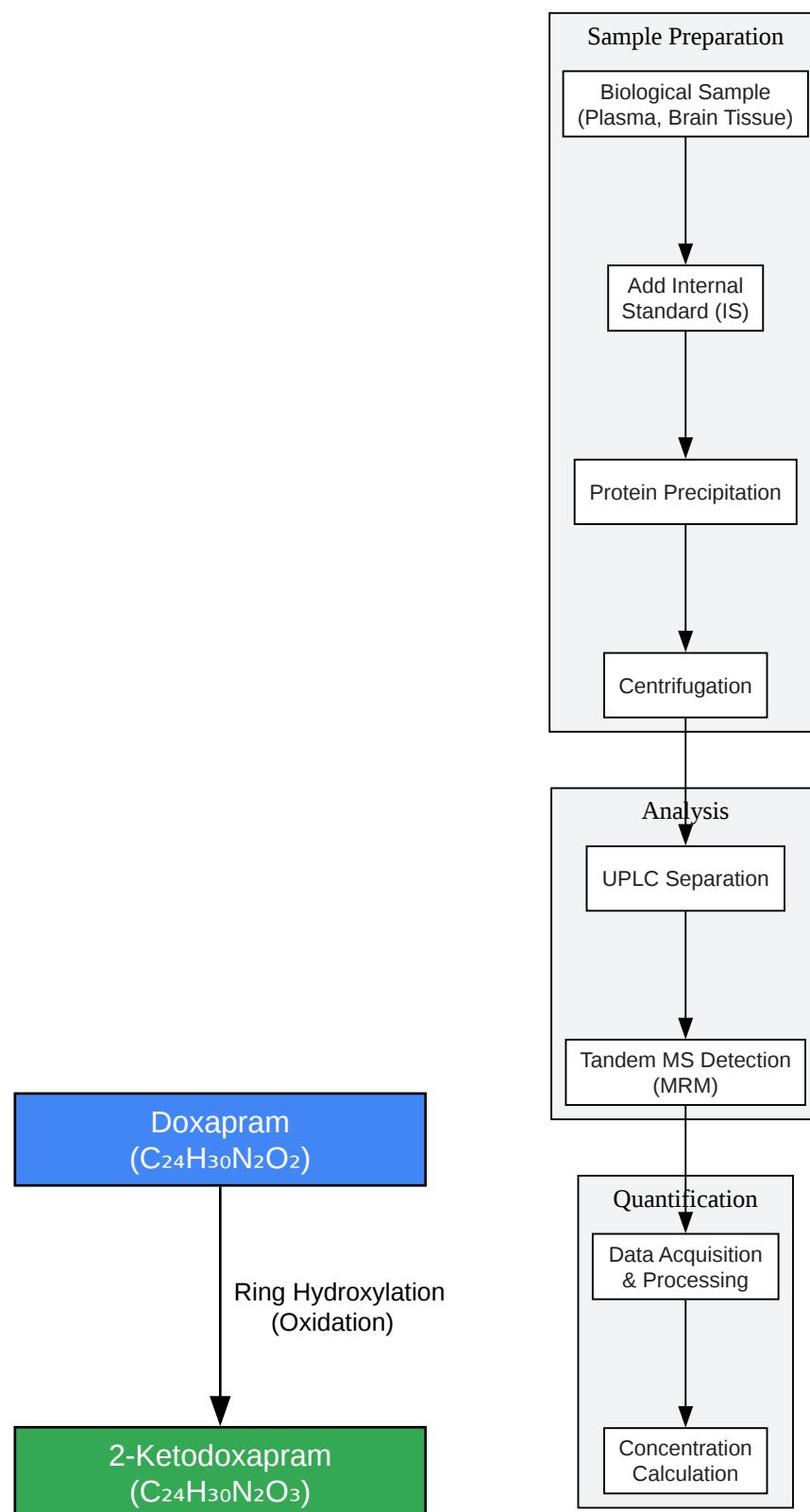
Core Focus: This technical guide provides an in-depth overview of the discovery, analytical methodologies, and pharmacokinetic profile of 2-Ketodoxapram, a primary and active metabolite of the respiratory stimulant Doxapram.

Introduction

Doxapram is a well-established central and respiratory stimulant used clinically to address respiratory depression, particularly in postoperative settings and in cases of acute hypercapnia in patients with chronic obstructive pulmonary disease.^[1] Its mechanism of action involves the stimulation of peripheral carotid chemoreceptors and, at higher doses, the central respiratory centers in the medulla.^[1] A comprehensive understanding of its metabolic fate is crucial for optimizing its therapeutic use and ensuring patient safety. Early research indicated that Doxapram is extensively metabolized in the body, with less than 5% of an intravenous dose being excreted unchanged.^{[2][3]} A key discovery in the metabolic profiling of Doxapram was the identification of 2-Ketodoxapram, an active metabolite formed through ring hydroxylation, which is readily detected in plasma and contributes to the overall pharmacological effect.^[1]

The Metabolic Pathway of Doxapram to 2-Ketodoxapram

The primary metabolic transformation of Doxapram involves the oxidation of the morpholine ring. This biotransformation results in the formation of 2-Ketodoxapram, also referred to in some literature as AHR 5955 or 1-ethyl-4-[2-(morpholin-3-onyl)ethyl]-3,3-diphenyl-2-pyrrolidinone.[2][3][4] This process is a critical aspect of Doxapram's pharmacology as 2-Ketodoxapram itself is an active metabolite, possessing ventilatory stimulating properties.[5]

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